3-amino-2-methoxy-N,N-dimethylbenzamide

Description

Structural Definition and IUPAC Nomenclature

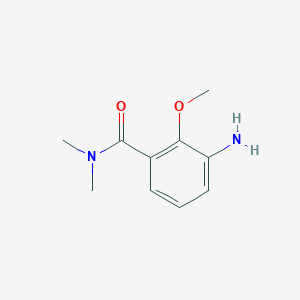

The IUPAC name 3-amino-2-methoxy-N,N-dimethylbenzamide systematically describes the compound’s molecular architecture. The benzamide backbone consists of a benzene ring substituted at the third position with an amino group ($$-\text{NH}2$$) and at the second position with a methoxy group ($$-\text{OCH}3$$). The amide nitrogen is further functionalized with two methyl groups, forming an $$N,N$$-dimethylamide moiety. This substitution pattern is critical for the compound’s electronic properties and reactivity, as the methoxy group donates electron density via resonance, while the dimethylamide group introduces steric and electronic effects.

The molecular structure can be represented using the SMILES notation COC1=C(C(=O)N(C)C)C(=CC=C1)N, which encodes the methoxy group at position 2, the amino group at position 3, and the dimethylamide substituent. A comparative analysis of related benzamide derivatives reveals distinct structural variations (Table 1).

Table 1: Structural comparison of benzamide derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Amino-2-methoxy-N,N-dimethylbenzamide | $$ \text{C}{10}\text{H}{14}\text{N}{2}\text{O}{2} $$ | 194.23 | 473731-70-3 |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{O} $$ | 189.22 | 890707-29-6 |

| 3-Amino-N,N-dimethylbenzamide | $$ \text{C}{9}\text{H}{12}\text{N}_{2}\text{O} $$ | 164.20 | 33322-60-0 |

These structural differences highlight the role of substituents in modulating physicochemical properties, such as boiling points and densities, though experimental data for 3-amino-2-methoxy-N,N-dimethylbenzamide remain limited.

Historical Context in Organic Chemistry Research

The synthesis of $$N,N$$-dimethylbenzamide derivatives gained momentum in the early 21st century, driven by their utility as intermediates in pharmaceutical and agrochemical applications. A pivotal development was the 2009 patent (CN101585781A) describing the preparation of o-amino $$N,N$$-dimethylbenzamide via the reaction of isatoic anhydride with dimethylamine. Although this method specifically targets a positional isomer, it established a foundational protocol for accessing substituted dimethylbenzamides, including 3-amino-2-methoxy derivatives.

Advances in catalytic amidation and functional group compatibility further enabled the introduction of methoxy and amino groups at specific positions on the aromatic ring. For instance, copper-mediated oxidative coupling reactions, as explored in heterocyclic synthesis, have informed strategies for installing electron-donating groups like methoxy, which stabilize reactive intermediates during benzamide functionalization.

Significance in Heterocyclic Compound Studies

Benzamide derivatives serve as precursors to heterocyclic systems, which are ubiquitous in medicinal chemistry. The amino and methoxy groups in 3-amino-2-methoxy-N,N-dimethylbenzamide provide orthogonal reactivity for cyclization and cross-coupling reactions. For example, the amino group can participate in condensations with aldehydes or ketones to form imines, which may subsequently cyclize into benzimidazoles or benzoxazoles. Such transformations are critical for constructing nitrogen- and oxygen-containing heterocycles, which exhibit diverse biological activities.

Additionally, the dimethylamide moiety enhances solubility in organic solvents, facilitating purification and characterization during multi-step syntheses. This property is particularly advantageous in high-throughput screening environments, where rapid access to structurally diverse libraries is essential. While direct applications of 3-amino-2-methoxy-N,N-dimethylbenzamide in drug discovery are not yet extensively documented, its structural features align with motifs found in kinase inhibitors and G protein-coupled receptor modulators.

Propriétés

IUPAC Name |

3-amino-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-5-4-6-8(11)9(7)14-3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBCRLJZLHVTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methoxy-N,N-dimethylbenzamide typically involves the following steps:

Nitration: The starting material, 2-methoxy-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 3-amino-2-methoxy-N,N-dimethylbenzamide may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Applications De Recherche Scientifique

3-amino-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-amino-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and N,N-dimethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparaison Avec Des Composés Similaires

Reactivity and Stability

- Steric and Electronic Effects: Ortho Substituents: Methoxy or chloro groups at the ortho position (e.g., 2-methoxy or 2-chloro derivatives) introduce steric hindrance, reducing rotational freedom around the C–N bond and altering NMR chemical shifts . These groups also direct regioselectivity in metal-catalyzed reactions, as seen in Suzuki couplings . Para Substituents: Electron-donating groups like amino (e.g., 4-amino-N,N-dimethylbenzamide) enhance solubility and reactivity in nucleophilic substitutions, making them ideal for drug synthesis .

- Thermal Stability : Tertiary benzamides, including N,N-dimethyl derivatives, exhibit enhanced degradation in the presence of CuI compared to primary or secondary analogs, with degradation pathways influenced by substituent electronic effects .

Research Findings and Contradictions

- Contradiction in Reactivity : While tertiary amides generally resist amidoxime formation , they are effective in transamidation with activated amines, as demonstrated in the synthesis of purine analogs .

- Steric vs. Electronic Dominance : In purine synthesis, bulky substituents (e.g., N,N-dimethylbenzamide) favor type B purine formation, whereas electron-deficient groups promote alternative pathways .

Activité Biologique

3-amino-2-methoxy-N,N-dimethylbenzamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C10H14N2O2

- Molecular Weight: 182.23 g/mol

- Functional Groups: Contains an amino group, a methoxy group, and two N,N-dimethyl groups.

The compound is a derivative of benzamide, characterized by its unique arrangement of functional groups which influences its biological properties and reactivity.

The biological activity of 3-amino-2-methoxy-N,N-dimethylbenzamide is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and nucleic acids, while the methoxy and N,N-dimethyl groups enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activities and receptor binding.

Antimicrobial Activity

Research indicates that 3-amino-2-methoxy-N,N-dimethylbenzamide exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, showcasing minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through the activation of caspase pathways.

Case Study:

A recent study assessed the cytotoxic effects of 3-amino-2-methoxy-N,N-dimethylbenzamide on MCF-7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant potential for further development as an anticancer drug.

Structure-Activity Relationship (SAR)

The presence of the methoxy group is crucial for enhancing the lipophilicity of the compound, which aids in cellular uptake. Variations in the amino substituents also affect biological activity. For instance, compounds with additional methyl groups on the amino nitrogen have shown increased potency against certain cancer cell lines.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 3-amino-2-methoxy-N,N-dimethylbenzamide to various target proteins. The results indicate strong binding to enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| FTO | -5.4 | Hydrogen bonds with SER126 and ASP125 |

| ALKBH | -4.9 | π-π stacking interactions with aromatic residues |

Q & A

Q. What are the recommended synthetic strategies for 3-amino-2-methoxy-N,N-dimethylbenzamide?

- Methodological Answer : Synthesis can be adapted from structurally related benzamide derivatives. For example, substituted benzamides are often synthesized via acylation of amines using acyl chlorides (e.g., m-toluoyl chloride) under basic conditions . A typical protocol involves:

Starting Materials : 3-Amino-2-methoxyphenol or its protected derivative.

Acylation : React with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide moiety.

Purification : Column chromatography or recrystallization from solvents like dichloromethane/pentane .

Critical Note : Conduct a hazard analysis for reagents like acyl chlorides and ensure proper ventilation due to potential mutagenicity of intermediates .

Q. Which spectroscopic techniques are optimal for characterizing 3-amino-2-methoxy-N,N-dimethylbenzamide?

- Methodological Answer :

- ¹³C NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve chemical shifts. Solvent-induced shifts (s.i.c.s.) for carbonyl groups are significant; cyclohexane is a reliable reference solvent .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Mutagenicity Testing : Prioritize Ames testing for intermediates, as anomeric amide derivatives can exhibit mutagenicity. Compound 3 (a structural analog) showed lower mutagenicity than benzyl chloride but requires PPE .

- Ventilation : Use fume hoods during synthesis and purification.

- Storage : Store in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural confirmation be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, intramolecular hydrogen bonding in benzamides can cause unexpected shifts; solvent screening (e.g., DMSO vs. CDCl₃) helps resolve ambiguities .

- Computational Support : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies enable selective functionalization of the methoxy group without affecting the amino group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) or acetyl before methoxy modification.

- Selective Reagents : Use mild oxidizing agents (e.g., H₂O₂) or transition-metal catalysts (e.g., Ru-based systems) for targeted transformations. demonstrated selective reduction of p-carbomethoxy-N,N-dimethylbenzamide using (ACE)Ru₃(CO)₇ and Me₂PhSiH, which could be adapted .

Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?

- Methodological Answer :

- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to ensure complete acylation.

- Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., over-acylation).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency. highlights the role of protonating agents (e.g., polyphosphoric acid) in suppressing benzimidazole formation during amide synthesis .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported yields for similar benzamide syntheses?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., acetonitrile vs. toluene), reaction time, and purification methods. For instance, reported a 125 mmol-scale synthesis with dichloromethane, while used methanol for recrystallization, leading to yield differences .

- Reproducibility Checks : Replicate procedures with strict control of moisture and oxygen levels, which often impact amidation efficiency.

Computational and Mechanistic Insights

Q. Can computational tools predict the reactivity of 3-amino-2-methoxy-N,N-dimethylbenzamide in novel reactions?

- Methodological Answer :

- Retrosynthesis Planning : Tools like Pistachio or Reaxys can propose synthetic routes based on similar compounds (e.g., trifluoromethyl benzamides in ) .

- Reactivity Modeling : Use DFT to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. utilized FMO analysis to explain the lack of methyl group oxidation in benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.